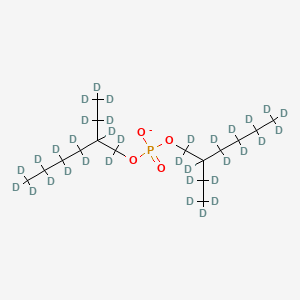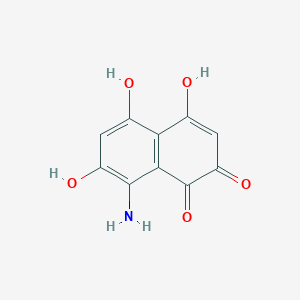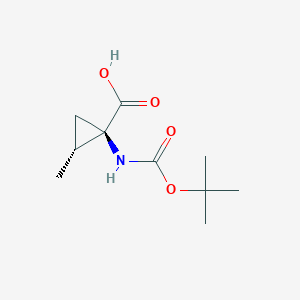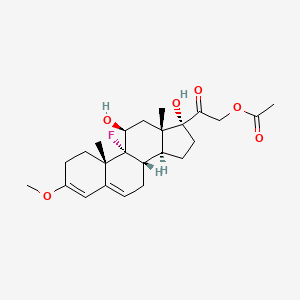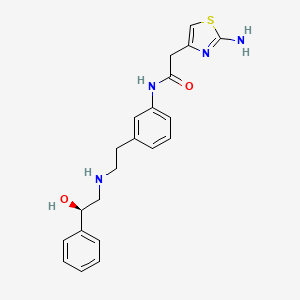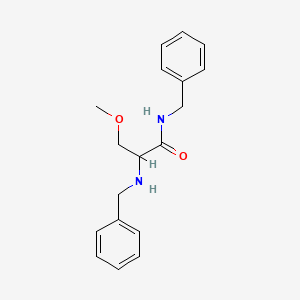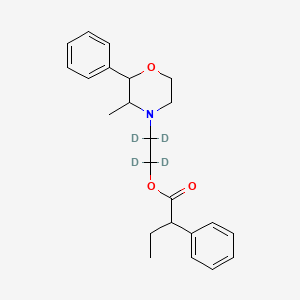
Fenbutrazate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Fenbutrazate-d4 involves the incorporation of deuterium atoms into the Fenbutrazate molecule. The general synthetic route includes the esterification of 2-phenylbutyric acid with 2-(3-methyl-2-phenylmorpholino)ethanol-d4. The reaction conditions typically involve the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent . Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Fenbutrazate-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine moiety, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Fenbutrazate-d4 is primarily used in scientific research as a biochemical tool for studying metabolic pathways and drug interactions. Its deuterated form allows for more precise tracking in metabolic studies using techniques like mass spectrometry . Additionally, it is used in proteomics research to study protein-ligand interactions and in environmental research as a standard for detecting pollutants.
Mechanism of Action
Fenbutrazate-d4, like its non-deuterated counterpart, acts as a psychostimulant. It functions by increasing the release of norepinephrine and dopamine in the brain, leading to heightened alertness and reduced appetite . The molecular targets include norepinephrine and dopamine transporters, which are involved in the reuptake of these neurotransmitters. By inhibiting their reuptake, this compound increases the concentration of norepinephrine and dopamine in the synaptic cleft, enhancing their effects .
Comparison with Similar Compounds
Fenbutrazate-d4 is similar to other psychostimulants such as phenmetrazine and phendimetrazine. its deuterated form provides unique advantages in research applications due to its stability and distinguishability in mass spectrometry . Other similar compounds include:
Phenmetrazine: A stimulant with similar appetite suppressant properties.
Phendimetrazine: A prodrug that is metabolized into phenmetrazine.
Morazone: Another psychostimulant with similar effects.
This compound’s uniqueness lies in its deuterated form, which allows for more precise and accurate research applications.
Properties
Molecular Formula |
C23H29NO3 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
[1,1,2,2-tetradeuterio-2-(3-methyl-2-phenylmorpholin-4-yl)ethyl] 2-phenylbutanoate |
InChI |
InChI=1S/C23H29NO3/c1-3-21(19-10-6-4-7-11-19)23(25)27-17-15-24-14-16-26-22(18(24)2)20-12-8-5-9-13-20/h4-13,18,21-22H,3,14-17H2,1-2H3/i15D2,17D2 |
InChI Key |
BAQKJENAVQLANS-XLBLAKOUSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C(CC)C1=CC=CC=C1)N2CCOC(C2C)C3=CC=CC=C3 |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCN2CCOC(C2C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


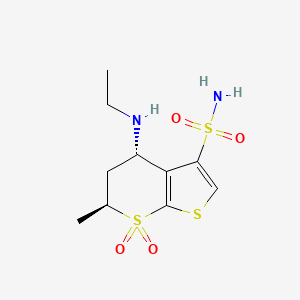
![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol](/img/structure/B13435936.png)

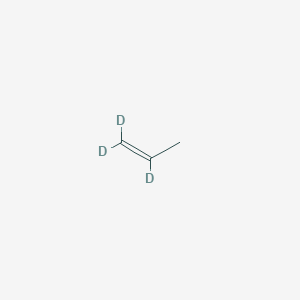
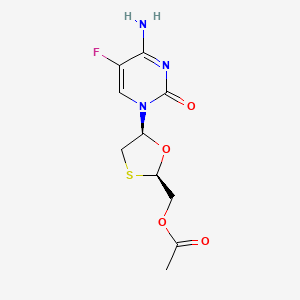
![3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B13435948.png)
